molecular formula C12H11N5 B8282613 4-(4-Amino-phenyl)-1H-pyrazolo[3,4-c]pyridin-3-ylamine CAS No. 886457-34-7

4-(4-Amino-phenyl)-1H-pyrazolo[3,4-c]pyridin-3-ylamine

Cat. No. B8282613
M. Wt: 225.25 g/mol
InChI Key: GZYMQPPBCGOPDT-UHFFFAOYSA-N
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Patent
US07812166B2

Procedure details

The product from Example 1C (1.4 g) in hydrazine hydrate (10 mL) was heated at 110° C. for 3 hours, cooled to room temperature, and partitioned between water and ethyl acetate. The organic layer was dried (Na2SO4), filtered, and the filtrate was concentrated under reduced pressure. The residue was purified via silica gel chromatography eluting with 8% methanol in CH2Cl2 to provide 0.5 g of the title compound as a yellow solid. MS (ESI(+)) m/e 225 (M+H)+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:15]=[N:14][CH:13]=[C:12](Cl)[C:9]=2[C:10]#[N:11])=[CH:4][CH:3]=1.O.[NH2:18][NH2:19]>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:15]=[N:14][CH:13]=[C:12]3[NH:18][N:19]=[C:10]([NH2:11])[C:9]=23)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=C(C#N)C(=CN=C1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 8% methanol in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=C2C(=CN=C1)NN=C2N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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